molecular formula C14H11FN4O2S B2918709 methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 893910-99-1

methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B2918709
CAS No.: 893910-99-1
M. Wt: 318.33
InChI Key: OUXQCLDPICLWCR-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position and a methyl ester-linked sulfanylacetate group at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds with demonstrated biological significance, including antiviral, anticancer, and antimicrobial activities . The structural modifications on the core scaffold, such as fluorinated aromatic rings and sulfur-containing side chains, are critical for modulating physicochemical properties and target binding affinities. This article provides a detailed comparison of the compound with structurally related analogues, emphasizing synthetic routes, substituent effects, and molecular properties.

Properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXQCLDPICLWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate typically involves multiple steps One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a fluorophenyl groupReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Modified Sulfur-Linked Side Chains

The sulfanylacetate group in the target compound is a key structural feature. Variations in this moiety significantly influence molecular interactions and solubility:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Evidence
Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate -S-CH₂-COOCH₃ C₁₅H₁₂FN₅O₂S 353.36
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide -S-CH₂-CONH-(4-CF₃O-Ph) C₂₀H₁₃F₄N₅O₂S 463.41
2-({[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine -S-CH₂-Pyridine C₁₇H₁₂FN₅S 337.37
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether -S-(CH₂)₃-O-Ph C₂₀H₁₇FN₄OS 396.44

Key Observations :

  • Replacement of the methyl ester with pyridine (337.37 g/mol) reduces steric bulk, possibly improving solubility in polar solvents .
  • The propyl phenyl ether analogue (396.44 g/mol) introduces a flexible alkyl chain, which may increase conformational flexibility and binding adaptability .

Analogues with Heterocyclic or Aromatic Modifications

Substituents on the pyrazolo[3,4-d]pyrimidine core and adjacent aromatic systems further diversify properties:

Compound Name Core Modification Biological Relevance Evidence
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone 3,5-Dimethylpyrazole + benzophenone Pharmacological screening (unspecified activity)
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one + fluorophenyl Anticancer potential (structural similarity to kinase inhibitors)
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine Benzylsulfanyl group Broad-spectrum biological activity (antiviral, antimycobacterial)

Key Observations :

  • Chromenone-containing derivatives (e.g., ) integrate fused aromatic systems, enhancing π-π stacking interactions with enzymatic targets like kinases.
  • Benzylsulfanyl analogues (e.g., ) demonstrate versatility in biological applications, attributed to the sulfur atom’s role in redox interactions.

Yield and Purity Considerations :

  • Bromopropyl and azidopropyl derivatives (e.g., 2r and 2s in ) achieve high yields (89% and 61%, respectively) via alkylation, suggesting efficient synthetic routes for sulfur-linked analogues.

Biological Activity

Methyl 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and the methyl acetate moiety further contribute to its pharmacological potential.

  • Molecular Formula: C13_{13}H12_{12}F N3_{3}O2_{2}S
  • Molecular Weight: 281.31 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against various viral strains. For instance, compounds within this class have demonstrated efficacy against herpes simplex virus type-1 (HSV-1) with effective concentrations (EC50_{50}) in the low micromolar range. This compound is posited to exhibit similar activity due to its structural analogies with other active compounds in this series .

CompoundEC50_{50} (µM)Target Virus
Compound A0.20HSV-1
Compound B0.35HSV-1
Methyl derivativeTBDTBD

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Pyrazolo[3,4-d]pyrimidine derivatives typically exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary tests suggest that this compound may inhibit bacterial growth effectively.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD
P. aeruginosaTBD

The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular processes that may enhance therapeutic outcomes against viral and bacterial infections .

Case Studies and Research Findings

Several case studies have documented the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on Antiviral Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their ability to inhibit HSV-1 replication. Results indicated that modifications at the C-2 and N-3 positions significantly enhanced antiviral potency .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various derivatives against clinical isolates of E. coli and S. aureus. The study found that certain substitutions increased antibacterial activity significantly .

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